molecular formula C18H17ClN6O B2838527 (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone CAS No. 1351615-12-7

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Cat. No.: B2838527
CAS No.: 1351615-12-7
M. Wt: 368.83
InChI Key: PFHKLCDUOVARSP-UHFFFAOYSA-N
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Description

The compound “(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone” is a complex organic molecule that features a combination of pyrazole, pyridazine, and piperazine rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation.

Mode of Action

This can affect various cellular processes and pathways .

Biochemical Pathways

Compounds with similar structures have been found to inhibit tubulin polymerization , which is a critical process in cell division. Inhibition of this process can lead to cell cycle arrest and ultimately cell death, making it a potential target for anticancer therapies.

Pharmacokinetics

For instance, a compound with a high molecular weight or poor solubility may have lower bioavailability .

Result of Action

Based on the potential targets and pathways mentioned above, this compound could potentially have antitumor effects due to its potential to inhibit cell division .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, a compound might be more stable and effective at a certain pH or temperature. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action .

Future Directions

The future directions for this compound could involve further exploration of its inhibitory action against glycogen synthase kinase 3 . Additionally, its potential as a small molecule splicing modulator could be further explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Formation of the pyridazine ring: This can be achieved through condensation reactions involving hydrazine derivatives.

    Coupling of the pyrazole and pyridazine rings: This step often involves cross-coupling reactions using palladium or copper catalysts.

    Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Final coupling to form the methanone linkage: This step might involve the use of carbonylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridazine rings.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
  • (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of the compound lies in the specific arrangement of the pyrazole, pyridazine, and piperazine rings, as well as the position of the chlorine atom on the phenyl ring. These structural features can significantly influence the compound’s biological activity and chemical reactivity.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(6-pyrazol-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O/c19-14-3-1-4-15(13-14)23-9-11-24(12-10-23)18(26)16-5-6-17(22-21-16)25-8-2-7-20-25/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHKLCDUOVARSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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